molecular formula C19H20N2O3S B6450946 4-(cyclopropylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548989-54-2

4-(cyclopropylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450946
CAS No.: 2548989-54-2
M. Wt: 356.4 g/mol
InChI Key: VBQQSASBOPOUBB-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine trione class, characterized by a bicyclic core with sulfonamide and ketone functionalities. The structure includes a cyclopropylmethyl group at position 4 and a 4-ethylphenyl substituent at position 2 (Fig. 1). These substituents confer unique steric and electronic properties, influencing both synthetic accessibility and biological activity.

The synthesis of such benzothiadiazines typically involves sulfonylation of pre-functionalized anthranilic acid derivatives or methyl anthranilates, followed by cyclization . This approach minimizes side reactions caused by competing reactive centers in the benzothiazine core, ensuring high purity and yield.

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-14-9-11-16(12-10-14)21-19(22)20(13-15-7-8-15)17-5-3-4-6-18(17)25(21,23)24/h3-6,9-12,15H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQQSASBOPOUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Pharmacological Profiles of Selected Benzothiadiazines

Compound Target Receptor EC₅₀ (μM) In Vivo Efficacy (Dose) Reference
Target Compound AMPA (GluA2) 0.5 Not reported
7-Chloro-4-cyclopropyl (36c) AMPA (GluA2) 0.2 Cognition improvement (1 mg/kg, oral)
4-Methoxyphenyl derivative () AMPA (GluA2) 1.8 Limited BBB penetration

Physicochemical and Pharmacokinetic Properties

  • Cyclopropylmethyl vs. Benzyl Substituents : The smaller cyclopropylmethyl group reduces molecular weight (MW = ~430 g/mol) compared to benzyl-substituted analogs (MW = ~450–480 g/mol), enhancing solubility and blood-brain barrier (BBB) permeability .
  • 4-Ethylphenyl vs. 4-Methoxyphenyl : The ethyl group provides moderate lipophilicity (logP ~3.2), whereas methoxy derivatives (logP ~2.8) exhibit faster hepatic clearance .

Table 3: Key Physicochemical Properties

Compound MW (g/mol) logP Solubility (µg/mL) BBB Penetration
Target Compound 428.5 3.2 12.5 Moderate
7-Chloro-4-cyclopropyl (36c) 405.3 3.5 8.2 High
4-Methoxyphenyl derivative 380.5 2.8 25.0 Low

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